molecular formula C17H13NO2 B13826103 Anthranilic acid, N-(2-naphthyl)- CAS No. 4800-34-4

Anthranilic acid, N-(2-naphthyl)-

Cat. No.: B13826103
CAS No.: 4800-34-4
M. Wt: 263.29 g/mol
InChI Key: VKDURIRMJONJMV-UHFFFAOYSA-N
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Description

2-(2-Naphtylamino)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthylamino group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphtylamino)benzoic acid typically involves the reaction of 2-naphthylamine with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 2-(2-Naphtylamino)benzoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphtylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of 2-(2-Naphtylamino)benzoic acid, which can have different functional groups attached to the aromatic ring.

Scientific Research Applications

2-(2-Naphtylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphtylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.

Comparison with Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2-Naphthylamine: An aromatic amine used in the synthesis of dyes and pigments.

    Phthalic Anhydride: An important industrial chemical used in the production of plasticizers and resins.

Uniqueness: 2-(2-Naphtylamino)benzoic acid is unique due to its combined structural features of both benzoic acid and naphthylamine, which confer distinct chemical and biological properties

Properties

CAS No.

4800-34-4

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)benzoic acid

InChI

InChI=1S/C17H13NO2/c19-17(20)15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H,(H,19,20)

InChI Key

VKDURIRMJONJMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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